molecular formula C11H12ClF3N2O3S B5561841 N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5561841
M. Wt: 344.74 g/mol
InChI Key: WNJCOPCFOJJOHS-UHFFFAOYSA-N
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Description

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C11H12ClF3N2O3S and its molecular weight is 344.74 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is 344.0209256 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoporosis Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which bears structural resemblance to N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, has shown promising results in preventing osteoclastogenesis and estrogen-dependent bone loss in mice. This research highlights its potential as a therapeutic agent for postmenopausal osteoporosis by inhibiting signaling pathways involved in osteoclast differentiation, such as TRAF6 expression and MAPK signaling pathways, and by blocking the nuclear localization of the master transcription factor NFATc1 (Cho et al., 2020).

Chemical Synthesis and Reactions

The synthesis and reactions of silanes containing two triflate groups have been explored, demonstrating the displacement of phenyl, chloro, and methyl groups in mono- and di-silanes. This research illustrates the chemical versatility and reactivity of compounds containing triflate groups, which is relevant to the structural features of N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, and suggests potential applications in organic synthesis and material science (Matyjaszewski & Chen, 1988).

Glycosyl Triflate Generation

The generation of glycosyl triflates from thioglycosides using a system of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride has been demonstrated. This method provides a powerful, metal-free, thiophile system for activating thioglycosides, highlighting a significant application in the field of carbohydrate chemistry and the synthesis of glycosides (Crich & Smith, 2000).

Insecticide Development

Flubendiamide, which contains structural elements akin to N2-[2-chloro-5-(trifluoromethyl)phenyl]-N1-methyl-N2-(methylsulfonyl)glycinamide, is a novel class of insecticide with a unique chemical structure. It shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The compound's uniqueness and its potential mode of action offer insights into the development of new insecticides with novel mechanisms of action (Tohnishi et al., 2005).

properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O3S/c1-16-10(18)6-17(21(2,19)20)9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJCOPCFOJJOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide

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